molecular formula C19H28N4O2S2 B2399359 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 522624-30-2

3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2399359
CAS No.: 522624-30-2
M. Wt: 408.58
InChI Key: CGLNCAGLSDLENX-UHFFFAOYSA-N
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Description

3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide (PubChem CID: 2363752) is a synthetic small molecule with a molecular formula of C19H28N4O2S2, built around a 1,2,4-triazole core scaffold . This specific structure incorporates a cycloheptyl substituent, a sulfanyl (mercapto) group, and a N,N-diethylbenzene-sulfonamide moiety, which together define its unique physicochemical properties and research potential. Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity and are found in a wide variety of therapeutically important agents . The 1,2,4-triazole ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability . The primary research applications of this compound are derived from the known properties of its structural analogs. A significant area of investigation is in antimicrobial research. Numerous studies on 1,2,4-triazole derivatives, particularly those hybridized with other pharmacophores, have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including resistant strains . The presence of the sulfonamide group, a classic pharmacophore in antibacterial agents, may contribute to or modulate this activity. Furthermore, the sulfanyl group on the triazole ring provides a reactive handle for further chemical modification, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes the compound a valuable building block in organic and medicinal chemistry for developing new chemical entities. Its mechanism of action in specific research settings is likely multi-factorial and dependent on the specific biological target under investigation. For triazole-sulfonamide hybrids, potential mechanisms may include enzyme inhibition, such as interference with bacterial dihydropteroate synthase (a classic target of sulfonamides) or other essential cellular processes . Researchers are exploring these and other mechanisms to develop new therapeutic options, particularly in the face of rising antibiotic resistance. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-cycloheptyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S2/c1-3-22(4-2)27(24,25)17-13-9-10-15(14-17)18-20-21-19(26)23(18)16-11-7-5-6-8-12-16/h9-10,13-14,16H,3-8,11-12H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLNCAGLSDLENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the reaction of cycloheptylamine with thiocyanate to form the corresponding thiourea derivative, which is then cyclized to produce the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Reduction of the sulfanyl group to form thiol derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at the triazole ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key analogs differ in the substituents at the 4-position of the triazole ring, which modulate physicochemical and biological properties:

Compound Name Substituent (4-position) Molecular Weight LogP<sup>a</sup> pKa (Acidic)<sup>b</sup> Key Properties/Applications Evidence ID
3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide Cycloheptyl ~423.5 g/mol ~3.5<sup>c</sup> ~7.6 High lipophilicity; potential CNS targets
3-[4-(Butan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide sec-Butyl ~397.5 g/mol 2.98 7.58 Reduced steric bulk; improved solubility
3-[4-(3-Methoxyphenyl)-5-sulfanylidene-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide 3-Methoxyphenyl ~434.5 g/mol 2.77<sup>d</sup> 7.4 Aromatic π-π interactions; antimicrobial activity
N,N-Diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide 4-Nitrophenyl ~449.5 g/mol ~3.2 ~6.8 Electron-withdrawing group; redox activity

<sup>a</sup>LogP values calculated using JChem software ().
<sup>b</sup>Acidic pKa reflects deprotonation of the sulfanyl (-SH) group.
<sup>c</sup>Estimated based on cycloheptyl’s contribution to lipophilicity.
<sup>d</sup>Lower LogP due to polar methoxy group.

Impact of Sulfonamide Substitution

  • N,N-Diethyl vs. N,N-Dimethyl : Diethyl substitution (as in the target compound) increases LogP by ~0.5 compared to dimethyl analogs (e.g., ), enhancing membrane permeability but reducing aqueous solubility .
  • Sulfonamide positioning : The para-substitution on the benzene ring optimizes steric alignment with target proteins, as seen in carbonic anhydrase inhibitors .

Stability and Handling

  • Storage : Recommended at 2–8°C under inert gas due to sulfanyl group oxidation sensitivity .
  • Safety : Avoid ignition sources (P210 hazard code) and use PPE during handling .

Biological Activity

The compound 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O3S2C_{19}H_{26}N_4O_3S_2, and it features a triazole ring, which is known for various biological activities. The sulfonamide group contributes to its pharmacological properties, particularly in relation to enzyme inhibition.

Biological Activity Overview

Research indicates that sulfonamide derivatives can exhibit a range of biological activities including antimicrobial, antitumor, and cardiovascular effects. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Like many sulfonamides, this compound may inhibit bacterial growth by interfering with folate synthesis. Studies have demonstrated that similar triazole-containing compounds possess significant antimicrobial properties against various pathogens.
  • Cardiovascular Effects : Preliminary studies suggest that derivatives of benzene sulfonamides can influence cardiovascular dynamics. For instance, research has indicated that certain sulfonamide derivatives can act as endothelin receptor antagonists, potentially reducing pulmonary vascular resistance and mitigating cardiac hypertrophy .
  • Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase, an enzyme involved in regulating acid-base balance and fluid secretion in various tissues. This inhibition could be beneficial in treating conditions like glaucoma and certain types of edema .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Calcium Channel Inhibition : Some studies have indicated that related sulfonamides can interact with calcium channels, influencing vascular tone and cardiac contractility .
  • Docking Studies : Computational docking studies suggest that the compound may bind effectively to target proteins involved in these pathways, indicating a possible mechanism for its observed effects .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose (nM)Observations
IControl-Baseline measurements
IICompound0.001Significant reduction in perfusion pressure
IIICompound 20.001Moderate effect on coronary resistance
IVCompound 30.001No significant change
VCompound 40.001Increased coronary resistance
VICompound 50.001Notable decrease in perfusion pressure

The results indicated that the compound significantly altered perfusion pressure and coronary resistance compared to control conditions (p < 0.05), suggesting a potent cardiovascular effect .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting clinical efficacy.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismLiver
ExcretionRenal

These parameters suggest that the compound has favorable characteristics for therapeutic use, although further studies are needed to confirm these findings.

Q & A

Q. Key Optimization Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may improve thiourea cyclization efficiency.
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side-product formation.

What advanced spectroscopic and crystallographic methods are recommended for structural validation?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies protons on the cycloheptyl group (δ 1.2–2.1 ppm) and sulfonamide NH (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₈N₄O₂S₂; [M+H]⁺ = 409.1632).
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve the triazole-sulfonamide dihedral angle (<10°) and hydrogen-bonding networks .

Q. Data Validation :

  • R-Factor Thresholds : Acceptable R₁ < 0.05 for high-resolution data (<1.0 Å) .
  • Twinning Analysis : Employ PLATON to detect pseudo-merohedral twinning in crystals .

How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during refinement?

Advanced Research Question
Stepwise Approach :

Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinning ratios. For example, a BASF parameter of 0.35 indicates 35% contribution from a twin domain .

Disorder Modeling : Apply PART and AFIX constraints to disordered cycloheptyl groups. Refine occupancy factors iteratively.

Validation Tools : Cross-check with checkCIF (IUCr) to flag unusual bond lengths (e.g., S–N bonds deviating >3σ from mean) .

Case Study : A 2024 study resolved cycloheptyl disorder by splitting the moiety into two occupancy sites (0.6:0.4 ratio), reducing R₁ from 0.12 to 0.07 .

What strategies optimize reaction scalability while maintaining yield and purity?

Advanced Research Question

  • Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps (residence time: 15–20 min; 70°C) to achieve >85% yield .
  • In-line Analytics : Use FTIR or HPLC to monitor intermediate formation (e.g., thiourea conversion >95% before cyclization).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact without sacrificing efficiency.

Q. Scalability Challenges :

  • Exothermic Control : Gradual reagent addition prevents thermal runaway during sulfonamide coupling.
  • Byproduct Mitigation : Activated charcoal filtration removes polymeric impurities post-reaction.

How can structure-activity relationship (SAR) studies elucidate its antimicrobial mechanism?

Advanced Research Question
Experimental Design :

Analog Synthesis : Modify the cycloheptyl group (e.g., replace with adamantane) or sulfonamide substituents (e.g., –CF₃) to assess steric/electronic effects .

Enzyme Assays : Test inhibition of Candida albicans CYP51 (lanosterol 14α-demethylase) via UV-Vis spectroscopy (IC₅₀ < 10 µM indicates potency) .

Molecular Docking : Use AutoDock Vina to predict triazole binding to the CYP51 heme pocket (∆G < −8 kcal/mol correlates with activity) .

Contradiction Resolution : If MIC (Minimum Inhibitory Concentration) data conflicts with enzyme assays, validate via:

  • Time-Kill Curves : Confirm static vs. cidal effects.
  • Resistance Mutagenesis : Identify mutations in target enzymes (e.g., CYP51-Y132H).

How should researchers address discrepancies in biological activity across assays?

Advanced Research Question
Case Example : A 2024 study observed conflicting IC₅₀ values (5 µM vs. 25 µM) for the same compound in fungal vs. bacterial assays.
Resolution Strategy :

Orthogonal Assays : Confirm bacterial membrane disruption via LIVE/DEAD staining (fluorescence microscopy).

Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity (CC₅₀ > 100 µM required).

Metabolomics : LC-MS/MS quantifies intracellular triazole accumulation (≥10 µM correlates with efficacy) .

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